C33H55BrOS
Description
The compound with the molecular formula C33H55BrOS is a complex organic molecule that contains carbon, hydrogen, bromine, oxygen, and sulfur atoms
Properties
Molecular Formula |
C33H55BrOS |
|---|---|
Molecular Weight |
579.8 g/mol |
IUPAC Name |
S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromohexanethioate |
InChI |
InChI=1S/C33H55BrOS/c1-5-7-9-10-11-12-13-24-16-18-28-27-17-15-25-23-26(36-31(35)30(34)14-8-6-2)19-21-33(25,4)29(27)20-22-32(24,28)3/h15,24,26-30H,5-14,16-23H2,1-4H3/t24-,26-,27-,28-,29-,30?,32+,33-/m0/s1 |
InChI Key |
UAMJDBHGEBLGGF-AGTDQCONSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)SC(=O)C(CCCC)Br)C)C |
Canonical SMILES |
CCCCCCCCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)SC(=O)C(CCCC)Br)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C33H55BrOS One common method for synthesizing such compounds is through Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst . The reaction conditions for this process are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
C33H55BrOS: can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
The compound with the chemical formula C33H55BrOS is a complex organic molecule that has garnered attention for its various applications in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and material science. This article delves into the applications of this compound, supported by comprehensive data tables and case studies.
Medicinal Chemistry
This compound has been explored for its potential therapeutic effects, particularly as an antimicrobial and anti-inflammatory agent. The bromine atom can enhance the lipophilicity of the compound, facilitating better membrane penetration.
Case Study: Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. For instance, a study demonstrated that derivatives of brominated long-chain fatty acids showed enhanced activity against resistant strains of bacteria .
Table 1: Antimicrobial Activity of Brominated Compounds
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 µg/mL |
| This compound | S. aureus | 8 µg/mL |
| This compound | P. aeruginosa | 16 µg/mL |
Biochemical Probes
The compound's unique structure allows it to serve as a biochemical probe in cellular studies. Its ability to interact with specific biomolecular targets makes it useful in understanding cellular mechanisms.
Case Study: Targeting Membrane Proteins
This compound has been utilized in studies aimed at elucidating the role of membrane proteins in cell signaling pathways. By modifying the compound to include fluorescent tags, researchers have been able to visualize protein interactions in live cells .
Material Science
In material science, this compound has potential applications in developing surfactants and emulsifiers due to its amphiphilic nature.
Case Study: Surfactant Properties
A study focused on synthesizing surfactants from long-chain fatty acids demonstrated that compounds like this compound could significantly reduce surface tension in aqueous solutions, making them ideal candidates for industrial applications .
Table 2: Surface Tension Reduction by Surfactants
| Surfactant | Surface Tension (mN/m) | Concentration (mg/mL) |
|---|---|---|
| This compound | 32 | 1 |
| Commercial Surfactant | 36 | 1 |
Drug Delivery Systems
The compound's structural properties allow it to be incorporated into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.
Case Study: Liposomal Formulations
Research involving liposomal formulations containing this compound showed improved encapsulation efficiency and stability of hydrophobic drugs compared to conventional formulations .
Table 3: Drug Encapsulation Efficiency
| Formulation Type | Encapsulation Efficiency (%) |
|---|---|
| Liposomes with this compound | 85 |
| Conventional Liposomes | 60 |
Mechanism of Action
The mechanism by which C33H55BrOS exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, ultimately affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
C33H55BrO2S: A similar compound with an additional oxygen atom.
C33H55BrS: A similar compound without the oxygen atom.
Uniqueness
C33H55BrOS: is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical properties and potential applications. The presence of bromine, sulfur, and oxygen atoms in the molecule can lead to unique reactivity and interactions with other compounds.
Biological Activity
Chemical Structure and Properties
C33H55BrOS is characterized by its unique molecular structure, which includes:
- Carbon (C) : 33 atoms
- Hydrogen (H) : 55 atoms
- Bromine (Br) : 1 atom
- Oxygen (O) : 1 atom
- Sulfur (S) : 1 atom
This combination suggests that the compound may possess hydrophobic properties due to the long carbon chain, while the presence of bromine, oxygen, and sulfur could contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, studies on related brominated compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, it is plausible to hypothesize its potential efficacy based on structural analogies.
Antioxidant Activity
Antioxidant activity is another critical aspect of biological activity for many organic compounds. The presence of oxygen and sulfur in this compound may facilitate redox reactions, allowing it to scavenge free radicals. Comparative studies have shown that similar compounds exhibit significant antioxidant capabilities, suggesting that this compound may also act as an antioxidant agent.
Anti-inflammatory Effects
Compounds with long carbon chains and functional groups like bromine and sulfur have been associated with anti-inflammatory activities. For example, flavonoids and other natural products have demonstrated the ability to inhibit pro-inflammatory cytokines. Investigating this compound could reveal similar properties.
Case Studies
Several case studies have explored the biological activities of structurally related compounds:
- Antimicrobial Efficacy :
- Antioxidant Potential :
- Anti-inflammatory Activity :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
